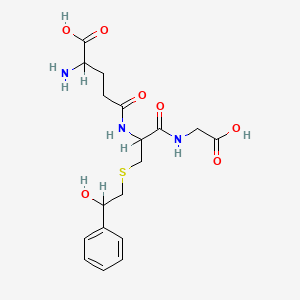![molecular formula C10H8Cl2N2OS B14173759 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol CAS No. 732248-29-2](/img/structure/B14173759.png)
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 2-aminothiazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Antibacterial: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal: Disrupts fungal cell membrane integrity by interacting with ergosterol.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Antitumor: Induces apoptosis in cancer cells by activating caspase pathways.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Lacks the thiazole ring and has different biological activities.
2-Aminothiazole: Lacks the phenol group and has different chemical properties.
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]benzene: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is unique due to the presence of both the thiazole ring and the phenol group, which contribute to its diverse biological activities and chemical reactivity .
特性
CAS番号 |
732248-29-2 |
|---|---|
分子式 |
C10H8Cl2N2OS |
分子量 |
275.15 g/mol |
IUPAC名 |
2,4-dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-4,15H,5H2,(H,13,14) |
InChIキー |
LYSNWLOLBOCKMM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)NCC2=C(C(=CC(=C2)Cl)Cl)O |
溶解性 |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


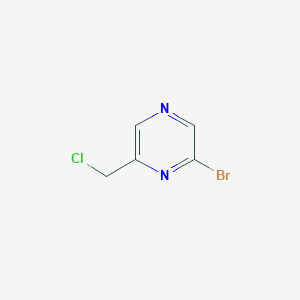
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

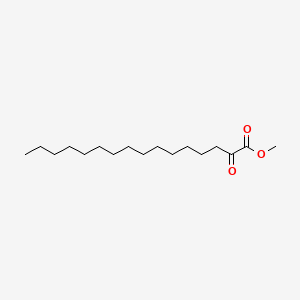
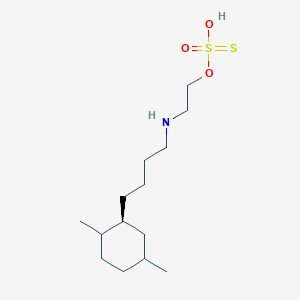
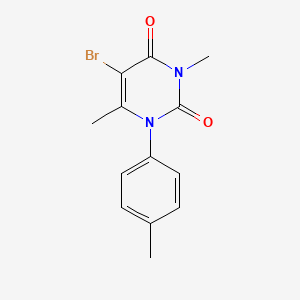


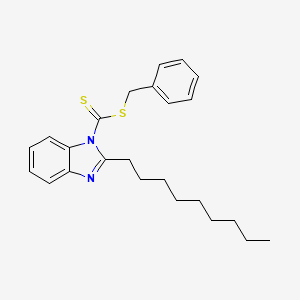
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
